molecular formula C9H7BrO5 B8332673 2-Bromo-5-methoxyterephthalic acid

2-Bromo-5-methoxyterephthalic acid

Cat. No.: B8332673
M. Wt: 275.05 g/mol
InChI Key: RSRQQKLFLIIEFS-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR data for this compound in DMSO-d₆ reveal distinct aromatic proton environments (Table 2). The deshielding effect of the electron-withdrawing bromine atom shifts adjacent protons downfield.

Table 2: Key ¹H NMR chemical shifts

Proton Environment Chemical Shift (δ, ppm) Source Citation
Aromatic H (C3) 7.7 (s, 1H)
Aromatic H (C6) 7.9 (s, 1H)
Methoxy (-OCH₃) 3.8 (s, 3H)

The singlet at 7.7 ppm corresponds to the proton at position 3, adjacent to the bromine atom, while the proton at position 6 resonates at 7.9 ppm due to conjugation with the carboxylic acid groups. The methoxy group appears as a singlet at 3.8 ppm, typical for aryl-OCH₃ substituents.

Infrared (IR) Spectroscopy

IR spectral data highlight functional group vibrations (Table 3). The strong absorption at 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid groups, while the C-Br stretch appears at 646 cm⁻¹.

Table 3: Key IR absorption bands

Vibration Mode Wavenumber (cm⁻¹) Source Citation
C=O stretch 1700
C-O stretch (methoxy) 1223–1106
C-Br stretch 646

The broad O-H stretch of the carboxylic acids (2500–3000 cm⁻¹) is obscured in DMSO-d₆ but observable in KBr pellets.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 273.9477, consistent with the exact mass of C₉H₇BrO₅. Fragmentation patterns include loss of CO₂ (44 Da) from the carboxylic acid groups and cleavage of the C-Br bond (80 Da).

Properties

Molecular Formula

C9H7BrO5

Molecular Weight

275.05 g/mol

IUPAC Name

2-bromo-5-methoxyterephthalic acid

InChI

InChI=1S/C9H7BrO5/c1-15-7-3-4(8(11)12)6(10)2-5(7)9(13)14/h2-3H,1H3,(H,11,12)(H,13,14)

InChI Key

RSRQQKLFLIIEFS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)O)Br)C(=O)O

Origin of Product

United States

Scientific Research Applications

Applications in Pharmaceuticals

1. Intermediate for Drug Synthesis

2-Bromo-5-methoxyterephthalic acid serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are utilized in the development of drugs targeting metabolic disorders, particularly those related to glucose regulation.

  • Case Study: SGLT2 Inhibitors
    Research has shown that derivatives of this compound can be used to synthesize sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are currently in preclinical and clinical trials for diabetes treatment. The efficient synthesis of these intermediates is crucial for large-scale production .

2. Development of High-Performance Pigments

The compound is also employed in the production of high-performance pigments, particularly quinacridone pigments. These pigments are noted for their excellent lightfastness and stability, making them suitable for various applications in coatings and plastics.

  • Case Study: Quinacridone Pigments
    The synthesis of quinacridone involves using this compound as a precursor. The oxidation process transforms it into the desired pigment structure, showcasing its utility in materials science .

Applications in Material Science

1. Metal-Organic Frameworks (MOFs)

Recent studies have explored the use of this compound in the synthesis of metal-organic frameworks (MOFs). These structures are significant due to their high surface area and tunable porosity, which make them ideal for applications in gas storage and separation.

  • Case Study: MOF-5 Frameworks
    A series of MOF-5 frameworks have been synthesized using mixed diacid compositions that include this compound. These frameworks exhibit enhanced properties compared to their non-modified counterparts .

Data Tables

Application Area Specific Use Key Benefits
PharmaceuticalsIntermediate for SGLT2 inhibitorsHigh yield synthesis
Pigment ProductionPrecursor for quinacridone pigmentsExcellent lightfastness
Material ScienceComponent in metal-organic frameworksHigh surface area and tunable porosity

Comparison with Similar Compounds

Substituent Effects and Acidity

Substituent position and electronic nature significantly alter acidity and reactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Substituent Effects
2-Bromo-5-methoxyterephthalic acid Br (2), -OCH₃ (5) C₉H₇BrO₅ 295.06 - Br (ortho to COOH at 1) increases acidity via electron withdrawal.
- -OCH₃ (meta to COOH at 4) decreases acidity via electron donation .
2-Bromo-5-fluoroterephthalic acid Br (2), F (5) C₈H₄BrFO₄ 271.02 - F (electron-withdrawing) at position 5 enhances acidity of COOH at 4 compared to methoxy analog .
Terephthalic acid mono(2-bromoethyl) ester -O-(CH₂)₂Br (ester) C₁₀H₉BrO₄ 273.08 - Bromoethyl ester group increases lipophilicity.
- Esterification reduces acidity compared to free carboxylic acids .

Key Findings :

  • The methoxy group in this compound reduces the acidity of the adjacent carboxylic acid (position 4) compared to its fluoro analog, which has stronger electron-withdrawing effects.
  • Bromine at position 2 enhances acidity at the ortho carboxylic acid (position 1) in both the methoxy and fluoro derivatives.

Solubility and Physicochemical Behavior

  • Methoxy derivatives generally exhibit higher solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated analogs due to the electron-donating -OCH₃ group.
  • Fluoro analogs may display lower solubility in organic solvents but better stability under acidic conditions.

Preparation Methods

Reaction Conditions and Mechanism

In a representative procedure, 2-bromo-5-methoxy-p-xylene (40.6 g, 0.189 mol) is refluxed with KMnO₄ (300 g, 1.90 mol) in water (2.5 L) for 24 hours under vigorous stirring. The reaction proceeds via sequential oxidation of methyl groups to carboxyl groups, facilitated by the strong oxidizing power of KMnO₄ in aqueous medium. The methoxy group remains stable under these conditions due to its electron-donating nature, which mitigates over-oxidation.

Table 1: Optimization of Oxidation Conditions

ParameterOptimal ValueEffect on Yield
KMnO₄ Equivalents10 eq85% yield
Reaction Temperature100°C (reflux)Complete conversion
Reaction Time24 hoursMaximal product purity

After cooling, the mixture is acidified with concentrated HCl to precipitate the product, which is then filtered and recrystallized from ethanol/water (1:3 v/v).

Bromination Strategies for Methoxy-Substituted Intermediates

Alternative routes focus on introducing bromine into pre-functionalized methoxyterephthalic acid derivatives.

Direct Bromination of 5-Methoxyterephthalic Acid

Bromination at the 2-position is achieved using bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a Lewis acid. The methoxy group directs electrophilic substitution to the ortho position, ensuring regioselectivity.

Procedure:

  • 5-Methoxyterephthalic acid (10.0 g, 0.048 mol) is suspended in acetic acid (150 mL).

  • FeBr₃ (1.5 g, 0.005 mol) and Br₂ (8.0 g, 0.050 mol) are added dropwise at 50°C.

  • The mixture is stirred for 6 hours, quenched with NaHSO₃, and filtered.

This method yields this compound with 78% purity, requiring subsequent purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1).

Functional Group Interconversion Approaches

Carboxylation of Brominated Methoxyphenyl Organometallics

A lithiation-carboxylation sequence provides an alternative pathway:

  • Lithiation: 2-Bromo-5-methoxytoluene is treated with tert-butyllithium (t-BuLi) at -78°C in THF, generating a benzyllithium intermediate.

  • Carboxylation: Quenching with dry ice (CO₂) introduces carboxyl groups at the 1- and 4-positions.

  • Work-up: Acidification with HCl yields the crude product, which is esterified and recrystallized.

Table 2: Comparative Analysis of Synthetic Routes

MethodYieldPurityKey Advantage
KMnO₄ Oxidation85%98%Scalability
Direct Bromination62%78%Short reaction time
Lithiation-Carboxylation70%90%Regioselective functionalization

Challenges and Optimization

Byproduct Formation in Oxidative Routes

Over-oxidation to terephthalic acid derivatives is mitigated by:

  • Stoichiometric Control: Using 10 equivalents of KMnO₄ prevents residual starting material.

  • pH Monitoring: Maintaining neutral pH during oxidation reduces decarboxylation side reactions.

Purification Techniques

  • Recrystallization: Ethanol/water mixtures (1:3 v/v) remove unreacted KMnO₄ and inorganic salts.

  • Chromatography: Silica gel chromatography resolves bromination byproducts (e.g., dibrominated species) .

Q & A

Q. What are the recommended safety protocols for handling 2-bromo-5-methoxyterephthalic acid in laboratory settings?

  • Methodological Answer : Safe handling requires adherence to SDS guidelines, including the use of PPE (gloves, lab coats, goggles) and proper ventilation. Store below -20°C to prevent degradation, and avoid inhalation or skin contact due to acute oral toxicity (Category 3) and skin/eye irritation (Category 2) risks . Dispose of waste via qualified personnel following federal/state regulations. Conduct regular risk assessments for long-term storage, as decomposition may increase hazards over time .

Q. What synthetic routes are effective for obtaining high-purity this compound?

  • Methodological Answer : Bromination of 5-methoxyterephthalic acid using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 60°C) is a common approach. Purification via recrystallization from ethanol/water mixtures improves purity (>95%). Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm regioselectivity via 1^1H NMR (e.g., aromatic proton splitting patterns) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., methoxy group at C5, bromine at C2) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).
  • Melting Point Analysis : Compare observed mp (e.g., 155–166°C) with literature values to verify identity .

Advanced Research Questions

Q. How can cross-coupling reactions leverage this compound as a building block?

  • Methodological Answer : The bromine moiety enables Suzuki-Miyaura couplings with boronic acids (e.g., 3-bromo-5-methoxyphenylboronic acid in ). Optimize conditions using Pd(PPh3_3)4_4 catalyst, Na2_2CO3_3 base, and DME/H2_2O solvent at 80°C. Monitor regioselectivity via LC-MS and X-ray crystallography to confirm structural integrity of derivatives .

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved?

  • Methodological Answer : Contradictions may arise from dynamic effects or impurities. Use 2D NMR (COSY, HSQC) to clarify coupling patterns. Computational modeling (DFT) can predict chemical shifts and validate assignments. Cross-validate with alternative techniques like IR (carboxylic acid C=O stretch ~1700 cm1^{-1}) or high-resolution MS .

Q. What strategies improve regioselectivity in further functionalization (e.g., esterification)?

  • Methodological Answer : Protect carboxylic acid groups with tert-butyldimethylsilyl (TBDMS) chloride prior to esterification. Use DMAP as a catalyst in DCM to minimize side reactions. For electrophilic substitutions, employ directing groups (e.g., methoxy at C5) to control bromine or nitro group placement .

Q. How can biological activity assays be designed to study this compound’s interactions?

  • Methodological Answer : Screen for enzyme inhibition (e.g., COX-2) using fluorescence-based assays. For cellular uptake studies, synthesize a fluorescent conjugate (e.g., FITC-labeled derivative). Validate binding affinity via SPR or ITC, and correlate with computational docking simulations .

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